2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one
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Overview
Description
2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce various alcohols .
Scientific Research Applications
2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-Hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
876069-52-2 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(18,13-8-10-14(19-2)11-9-13)15(17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
InChI Key |
RZPYSUOLLRDSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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